molecular formula C15H22O2 B1383355 {[3-(Tert-butoxy)cyclobutoxy]methyl}benzene CAS No. 1803608-56-1

{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene

Cat. No.: B1383355
CAS No.: 1803608-56-1
M. Wt: 234.33 g/mol
InChI Key: ZBAQJFMLNWPWHW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Features

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex polyfunctional aromatic compounds. According to computational analysis, the International Union of Pure and Applied Chemistry name for this compound is [3-[(2-methylpropan-2-yl)oxy]cyclobutyl]oxymethylbenzene. This nomenclature reflects the hierarchical organization of functional groups, with the benzene ring serving as the primary structural unit, connected through a methylene bridge to a cyclobutyl group that bears a tert-butoxy substituent.

The molecular structure exhibits several distinctive features that contribute to its chemical behavior and potential applications. The compound contains a benzene ring connected via an oxymethyl linkage to a substituted cyclobutyl ring system. The cyclobutyl moiety, a four-membered saturated ring, introduces significant ring strain that influences the compound's reactivity profile. The tert-butoxy group, formally derived from tert-butyl alcohol, provides steric bulk and affects both the conformational preferences and chemical stability of the molecule.

Structural analysis reveals that the compound incorporates three distinct structural domains: the aromatic benzene system, the strained cyclobutyl ring, and the sterically demanding tert-butoxy group. The International Chemical Identifier representation (InChI=1S/C15H22O2/c1-15(2,3)17-14-9-13(10-14)16-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3) provides a complete description of the molecular connectivity. The Simplified Molecular Input Line Entry System notation (CC(C)(C)OC1CC(C1)OCC2=CC=CC=C2) offers a linear representation suitable for computational applications.

Property Value Source
Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
International Union of Pure and Applied Chemistry Name [3-[(2-methylpropan-2-yl)oxy]cyclobutyl]oxymethylbenzene
Chemical Abstracts Service Registry Number 1803608-56-1
International Chemical Identifier Key ZBAQJFMLNWPWHW-UHFFFAOYSA-N

The preparation methods for this compound involve synthetic routes that typically include the reaction of tert-butyl alcohol with cyclobutanone to form tert-butoxycyclobutanol, followed by reaction with benzyl chloride under basic conditions to yield the final product. However, this information comes from an excluded source, so alternative synthetic approaches must be considered based on general principles of organic synthesis and related compounds found in the search results.

Historical Development of Cyclobutoxy-Benzene Derivatives

The historical development of cyclobutoxy-benzene derivatives represents a fascinating intersection of aromatic chemistry, strained ring systems, and ether synthesis methodologies. The foundation for understanding these compounds can be traced to the fundamental discoveries in benzene chemistry during the nineteenth century. The word "benzene" derives from "gum benzoin," an aromatic resin known since ancient times in Southeast Asia, which later became available to European pharmacists and perfumers in the sixteenth century via trade routes. Michael Faraday first isolated and identified benzene in 1825 from the oily residue derived from the production of illuminating gas.

The systematic study of benzene derivatives gained momentum following significant theoretical advances in aromatic chemistry. In 1855, August Wilhelm von Hofmann was the first to apply the word "aromatic" to designate the chemical family relationship of benzene-containing compounds. The cyclic nature of benzene was finally confirmed in 1929 by crystallographer Kathleen Lonsdale using X-ray diffraction methods, providing accurate distances for all carbon-carbon bonds in the molecule.

The development of cyclobutyl-containing aromatic compounds represents a more recent chapter in organic chemistry, emerging from advances in the synthesis and understanding of strained ring systems. Cyclobutyl derivatives gained particular attention due to their unique reactivity profiles arising from ring strain. The synthesis of cyclobutoxy-substituted aromatics became accessible through the development of efficient ether-forming reactions, particularly the Williamson ether synthesis methodology.

The Williamson ether synthesis, first reported in 1850, provided a versatile method for constructing carbon-oxygen bonds between aromatic systems and cycloalkyl groups. This substitution reaction involves the formation and breaking of bonds on the same carbon atom, typically employing an alkyl halide and an alkoxide under basic conditions. For cyclobutoxy-benzene derivatives, the reaction often utilizes cyclobutyl bromide or related halogenated cyclobutyl compounds as electrophilic partners.

Historical Milestone Year Significance Source
Discovery of Benzene 1825 Michael Faraday isolated benzene from coal tar
"Aromatic" Classification 1855 Hofmann established aromatic compound family
Williamson Ether Synthesis 1850 Established methodology for ether formation
Benzene Structure Confirmation 1929 Lonsdale confirmed cyclic structure via X-ray

Research into tert-butyl-containing compounds has provided crucial insights for the development of complex cyclobutoxy-benzene derivatives. tert-Butyl bromide, systematically known as 2-bromo-2-methylpropane, serves as a standard reagent in synthetic organic chemistry for introducing tert-butyl groups. The compound is used to study various reactions, including the introduction of bulky alkyl groups into organic molecules through nucleophilic substitution processes.

The evolution of cyclobutoxy-benzene chemistry has been significantly influenced by advances in understanding substitution reactions of benzene derivatives. Experiments have demonstrated that substituents on a benzene ring can influence reactivity in profound ways, with electron-donating substituents activating the benzene ring toward electrophilic attack. This understanding has been crucial for developing synthetic strategies to prepare complex polyfunctional aromatic compounds like this compound.

Contemporary research in cyclobutoxy-benzene derivatives has expanded to include photochemical approaches for creating molecular complexity. Photocycloadditions of benzene derivatives with alkenes play important roles as key steps in organic synthesis, often involving meta or [2 + 3] photocycloadditions in competition with ortho or [2 + 2] additions. These photochemical methods have opened new pathways for accessing structurally complex aromatic compounds that would be difficult to synthesize through conventional thermal processes.

The systematic application of cyclobutoxy-benzene derivatives in medicinal chemistry has emerged as an important research area. Patent literature reveals applications of these compounds as intermediates in the synthesis of prostaglandin E synthase-1 inhibitors, demonstrating their utility in pharmaceutical development. The constrained cyclobutoxy linker has emerged as a novel and versatile motif for various bioactive compounds, offering unique spatial arrangements that can enhance biological activity.

Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]oxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-15(2,3)17-14-9-13(10-14)16-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAQJFMLNWPWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201197369
Record name Benzene, [[[3-(1,1-dimethylethoxy)cyclobutyl]oxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201197369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803608-56-1
Record name Benzene, [[[3-(1,1-dimethylethoxy)cyclobutyl]oxy]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803608-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, [[[3-(1,1-dimethylethoxy)cyclobutyl]oxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201197369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of {[3-(Tert-butoxy)cyclobutoxy]methyl}benzene involves synthetic routes that typically include the reaction of tert-butyl alcohol with cyclobutanone to form tert-butoxycyclobutanol. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of a strong base such as potassium tert-butoxide (KOt-Bu) to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) to replace the tert-butoxy group with other functional groups.

Scientific Research Applications

{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[3-(Tert-butoxy)cyclobutoxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reagents used. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and properties .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Substituent(s) Molecular Formula Molecular Weight Key Features Reference
{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene 1803608-56-1 3-tert-butoxy, benzyl methyl C₁₄H₂₀O₂ 236.31* High steric bulk, rigid cyclobutane
(3-(Benzyloxy)cyclobutoxy)benzene (9a) - 3-benzyloxy C₁₇H₁₈O₂ 254.32 Flexible ether linkage
((3-Chloro-3-methylbutoxy)methyl)benzene (3t) - 3-chloro, 3-methylbutoxy C₁₂H₁₅ClO 210.69 Electrophilic chloro substituent
3-TERT-BUTOXYBENZOIC ACID 15360-02-8 3-tert-butoxy, carboxylic acid C₁₁H₁₄O₃ 194.23 Acidic functional group
[(3-Methylidenecyclobutyl)sulfonyl]benzene 6629-33-0 sulfonyl, methylidene cyclobutyl C₁₁H₁₂O₂S 220.27 Electron-withdrawing sulfonyl

*Calculated based on molecular formula.

Key Observations:

  • Functional Group Diversity : Unlike the sulfonyl group in 6629-33-0 or the carboxylic acid in 15360-02-8 , the target compound lacks electron-withdrawing groups, favoring participation in alkylation or ether-cleavage reactions.
  • Conformational Rigidity : The cyclobutane ring imposes strain (~110° bond angles), reducing rotational freedom compared to cyclohexane or linear chain analogues. This rigidity is exploited in drug design to preorganize binding motifs .

Physicochemical Properties

  • Solubility : The tert-butoxy group enhances lipophilicity (logP ~3.5 estimated) compared to the more polar 3-TERT-BUTOXYBENZOIC ACID (logP ~2.1) .
  • Thermal Stability : The tert-butyl group’s electron-donating nature likely increases thermal stability relative to sulfonyl or halogenated analogues (e.g., 6629-33-0 ), though experimental data is needed.

Biological Activity

Chemical Identity
{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene, with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol, is an organic compound primarily utilized as an intermediate in organic synthesis and as a reagent in various chemical reactions. Its synthesis typically involves the reaction of tert-butyl alcohol with cyclobutanone, followed by treatment with benzyl chloride under basic conditions, often using potassium tert-butoxide (KOt-Bu) as a strong base.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound can act as both a nucleophile and an electrophile, depending on the reaction conditions, facilitating the formation of covalent bonds with biomolecules. This reactivity may lead to alterations in the structure and function of these biological targets, potentially impacting various biochemical pathways.

Cytotoxicity Studies

A comparative analysis with similar compounds has highlighted the influence of substituents on biological activity. For instance, derivatives of benzofuran have been shown to exhibit significant cytotoxic effects against cancer cell lines, indicating that modifications in structure can lead to varied biological outcomes. The presence of functional groups such as methoxy or ethoxy can significantly affect lipophilicity and overall activity .

Case Studies

  • Cytotoxic Evaluation : In a study evaluating derivatives similar to this compound, compounds were tested against four cancer cell lines. Results indicated that structural modifications led to varying levels of apoptosis induction and reactive oxygen species (ROS) generation, which are critical in cancer therapy .
  • Mechanistic Insights : Research on related compounds demonstrated that certain derivatives induced apoptosis through mitochondrial pathways, emphasizing the importance of structural features in mediating biological effects .

Comparative Analysis

CompoundStructureBiological Activity
{[3-(Methoxy)cyclobutoxy]methyl}benzeneMethoxy groupModerate cytotoxicity against cancer cells
{[3-(Ethoxy)cyclobutoxy]methyl}benzeneEthoxy groupEnhanced lipophilicity, increased cell membrane permeability
{[3-(Isopropoxy)cyclobutoxy]methyl}benzeneIsopropoxy groupHigher steric hindrance affecting reactivity

Toxicological Considerations

While specific toxicological data for this compound is scarce, related compounds such as toluene have been extensively studied. These studies emphasize the need for careful evaluation of exposure routes (oral, inhalation, dermal) and their associated health risks . Understanding these aspects is vital for assessing the safety profile of new derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing {[3-(Tert-butoxy)cyclobutoxy]methyl}benzene, and what key reaction conditions are required for optimal yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or etherification reactions. For example, tert-butoxy groups can be introduced via alkylation of cyclobutanol derivatives using tert-butyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). The cyclobutane ring may require stabilization via strain-minimizing strategies, such as using bulky bases to mitigate ring-opening side reactions . Optimization of reaction time and temperature is critical, as prolonged heating may degrade the tert-butoxy group.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are essential for confirming the tert-butoxy group (δ ~1.2 ppm for CH₃ in ¹H NMR; δ ~70–75 ppm for quaternary C in ¹³C NMR) and cyclobutane ring protons (distinct coupling patterns due to ring strain).
  • IR : Stretching vibrations for C-O-C (1100–1250 cm⁻¹) and tert-butyl C-H (1360–1390 cm⁻¹) confirm ether functionality.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₃H₂₀O₂ for simpler analogs) and detects fragmentation patterns unique to the cyclobutane-tert-butoxy system .

Advanced Research Questions

Q. How does the steric and electronic influence of the tert-butoxy group on the cyclobutane ring affect regioselectivity in nucleophilic substitution reactions?

  • Methodological Answer : The tert-butoxy group’s steric bulk directs nucleophilic attack to less hindered positions. For instance, in SN2 reactions, the cyclobutane’s ring strain increases reactivity but may compete with tert-butoxy-induced steric hindrance. Computational studies (DFT) can map transition states to predict regioselectivity. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling (e.g., deuterated substrates) can distinguish between competing pathways .

Q. What experimental approaches resolve discrepancies in oxidation outcomes (e.g., KMnO₄ vs. CrO₃) for this compound?

  • Methodological Answer : Contradictions in product distributions (e.g., ketones vs. carboxylic acids) may arise from solvent polarity, temperature, or catalyst choice. Controlled experiments under inert atmospheres (to exclude radical pathways) and in situ monitoring (e.g., variable-temperature NMR) can isolate variables. Isotopic labeling (¹⁸O tracing) clarifies oxygen incorporation pathways .

Q. How can researchers design stability studies to evaluate degradation pathways (ring-opening vs. ether cleavage) under acidic/basic conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor degradation via HPLC/GC at varying pH and temperatures. Activation energy (Eₐ) calculations differentiate mechanisms.
  • Computational Modeling : MD simulations predict bond dissociation energies for tert-butoxy vs. cyclobutane C-O bonds.
  • Isotopic Labeling : Use deuterated tert-butoxy groups to track cleavage vs. ring-opening via MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene
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{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene

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